Cas no 887708-01-2 (N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-L-threonine phenylmethyl ester)
![N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-L-threonine phenylmethyl ester structure](https://www.kuujia.com/scimg/cas/887708-01-2x500.png)
887708-01-2 structure
Product name:N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-L-threonine phenylmethyl ester
CAS No:887708-01-2
MF:C36H42N2O8
MW:630.727290630341
CID:6622112
N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-L-threonine phenylmethyl ester Chemical and Physical Properties
Names and Identifiers
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- N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-L-threonine phenylmethyl ester
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- Inchi: 1S/C36H42N2O8/c1-22(2)30(37-34(41)44-21-29-27-18-12-10-16-25(27)26-17-11-13-19-28(26)29)33(40)45-23(3)31(38-35(42)46-36(4,5)6)32(39)43-20-24-14-8-7-9-15-24/h7-19,22-23,29-31H,20-21H2,1-6H3,(H,37,41)(H,38,42)/t23-,30+,31+/m1/s1
- InChI Key: JIABOWCQJZBUMK-VBDKILDKSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)[C@H]([C@H](OC(=O)[C@H](C(C)C)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)C)NC(OC(C)(C)C)=O
Experimental Properties
- Density: 1.196±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 735.5±60.0 °C(Predicted)
- pka: 10.40±0.46(Predicted)
N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-L-threonine phenylmethyl ester Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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